Synthetic Yield: 5-Bromo vs. 6-Bromo Regioisomer Comparison
The conventional low-temperature sulfuric acid method yields 5-bromo-8-methylisoquinoline at 47–51%, which is significantly lower than the 88% yield achieved for the 6-bromo isomer via mechanochemical bromination . This difference in synthetic efficiency directly impacts the cost and scalability of downstream applications.
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | 47–51% yield (low-temperature H₂SO₄ method) |
| Comparator Or Baseline | 6-bromo-8-methylisoquinoline: 88% yield (ball mill mechanochemical method) |
| Quantified Difference | 6-bromo isomer yield is ~1.8-fold higher |
| Conditions | Bromination of 8-methylisoquinoline: target compound uses H₂SO₄ at −25°C with NBS; comparator uses solvent-free ball milling with FeBr₃ catalyst. |
Why This Matters
Procurement decisions should account for the lower synthetic yield of the 5-bromo isomer, as it may translate to higher cost per gram or more complex scale-up requirements relative to the 6-bromo analog.
